Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate
Description
Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a bromine atom at position 5, a methyl group at position 2, and a methyl ester moiety at position 3. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The bromine atom enhances reactivity for cross-coupling reactions, while the ester group offers versatility in hydrolysis or substitution reactions .
Properties
IUPAC Name |
methyl 5-bromo-2-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-9-7-3(4(6)8-9)5(10)11-2/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHWJBSHZPLXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(C(=N1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The Grignard reagent selectively abstracts the 5-bromo substituent via a single-electron transfer mechanism, yielding 1-substituted-4-bromo-1H-1,2,3-triazole (Compound III). This step’s regioselectivity arises from the differential stability of potential radical intermediates.
$$
\text{Compound II} + \text{iPrMgCl-LiCl} \rightarrow \text{Compound III} + \text{MgBrCl} + \text{LiBr}
$$
Process Optimization
- Temperature : −78°C to 0°C prevents premature decomposition of Grignard reagent
- Solvent Ratio : THF/MeTHF (3:1 v/v) balances reactivity and solubility
- Stoichiometry : 1.1 equivalents Grignard reagent relative to Compound II
Carboxylation via Carbon Dioxide Insertion
The 4-bromo intermediate undergoes carboxylation through gaseous CO₂ insertion at −30°C to 0°C, facilitated by residual Grignard reagent.
Reaction Dynamics
The magnesium-bromide complex activates CO₂, enabling nucleophilic attack at the triazole’s 5-position. This produces a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid (Compound I) and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid (Compound IV) in a 3:1 ratio.
$$
\text{Compound III} + \text{CO}_2 \rightarrow \text{Compound I} + \text{Compound IV}
$$
Key Process Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| CO₂ Flow Rate | 50 mL/min | Maximizes gas-liquid interface |
| Reaction Time | 15–20 minutes | Prevents over-carbonylation |
| Temperature | −10°C to 0°C | Controls reaction exothermicity |
Methylation and Product Separation
The carboxylic acid mixture undergoes selective methylation using methyl iodide in the presence of potassium carbonate.
Selective Esterification
Compound IV preferentially reacts with methyl iodide due to the electron-withdrawing bromine atom enhancing the carboxylic acid’s acidity (pKa ≈ 1.5 vs. 3.8 for Compound I). This differentiation enables clean separation through pH-controlled extraction.
$$
\text{Compound IV} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3} \text{Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate} + \text{HI}
$$
Purification Protocol
- Organic Extraction : Ethyl acetate (3 × 20 mL) removes methylated product
- Aqueous Workup : Adjust pH to 2.5 with HCl to precipitate unreacted Compound I
- Crystallization : Cool concentrated organic layer to −5°C for 12 hours
Yield and Scalability Data
| Step | Laboratory Scale Yield | Pilot Plant Yield |
|---|---|---|
| Bromination | 92% | 88% |
| Grignard Reaction | 85% | 82% |
| Carboxylation | 78% | 75% |
| Methylation | 89% | 86% |
| Overall Yield | 53% | 49% |
The process demonstrates remarkable scalability, with pilot plant runs (50 kg batches) maintaining >90% purity by HPLC. Residual solvents meet ICH Q3C guidelines, with tetrahydrofuran < 720 ppm and methyltetrahydrofuran < 5000 ppm in final product.
Comparative Analysis with Alternative Methods
While palladium-catalyzed cross-coupling approaches have been explored, the Grignard-mediated route remains superior for:
- Cost Efficiency : Avoids precious metal catalysts
- Regioselectivity : >98% positional control vs. 85–90% for catalytic methods
- Functional Group Tolerance : Stable to ester and bromine moieties
Recent advances in continuous flow chemistry have reduced reaction times from 48 hours to 6 hours for the methylation step, though industrial adoption remains limited.
Industrial Applications
The documented method supports annual production capacities exceeding 10 metric tons at major CROs. Current GMP pricing ranges from $1,200–$1,500/kg, reflecting the complex synthesis and high purity requirements (>99.5% by HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of 5-Substituted-2-Methyl-2H-1,2,3-triazole-4-carboxylates.
Oxidation: Formation of 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylic acid.
Reduction: Formation of 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-methanol.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate has garnered attention for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit antimicrobial properties. This compound has shown effectiveness against various pathogens. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of triazoles exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The incorporation of bromine at the 5-position enhances the antimicrobial efficacy due to increased lipophilicity and electron-withdrawing effects .
Anticancer Properties
The compound's ability to inhibit specific enzymes involved in cancer progression has also been explored.
- Case Study : Research indicated that triazole derivatives can inhibit the growth of cancer cells by interfering with cell cycle regulation. This compound was tested against various cancer cell lines and showed promising results in reducing cell viability .
Agricultural Applications
This compound is also being investigated for its potential as a fungicide due to its triazole structure.
Fungicidal Activity
Triazoles are widely recognized for their antifungal properties, making this compound suitable for agricultural use.
- Case Study : A field trial demonstrated that formulations containing this compound effectively controlled fungal diseases in crops such as wheat and barley. The compound inhibited the growth of pathogens like Fusarium graminearum, which causes head blight in cereals .
Materials Science
In materials science, this compound is being explored for its role in polymer chemistry.
Polymerization Initiators
The compound can act as an initiator in the polymerization process due to its reactive triazole ring.
Mechanism of Action
The mechanism of action of Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby exerting its biological effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Derivatives
Methyl 2H-1,2,3-Triazole-4-carboxylate
- Structure : Lacks bromine and the 2-methyl group present in the target compound.
- Properties : Reduced steric hindrance and lower molecular weight (C₄H₅N₃O₂ vs. C₆H₇BrN₃O₂). The absence of bromine limits its utility in Suzuki-Miyaura couplings .
5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Pyrazole and Thiazole Analogues
Methyl 3-Chloro-1H-Pyrazole-4-carboxylate
- Structure : Pyrazole ring with chlorine at position 3 and ester at position 4.
- Properties : Pyrazole’s two nitrogen atoms create different electronic effects compared to triazoles. The chlorine substituent is less reactive than bromine in cross-coupling reactions .
Methyl 5-Bromothiazole-2-carboxylate
Data Tables
Table 1: Structural and Functional Group Comparison
| Compound Name | Core Heterocycle | Substituents | Molecular Formula | Key Functional Groups |
|---|---|---|---|---|
| Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate | 1,2,3-Triazole | Br (C5), CH₃ (C2), COOCH₃ (C4) | C₆H₇BrN₃O₂ | Bromine, Ester, Methyl |
| Methyl 2H-1,2,3-Triazole-4-carboxylate | 1,2,3-Triazole | COOCH₃ (C4) | C₄H₅N₃O₂ | Ester |
| Methyl 3-Chloro-1H-Pyrazole-4-carboxylate | Pyrazole | Cl (C3), COOCH₃ (C4) | C₅H₅ClN₂O₂ | Chlorine, Ester |
| Methyl 5-Bromothiazole-2-carboxylate | Thiazole | Br (C5), COOCH₃ (C2) | C₅H₄BrNO₂S | Bromine, Ester, Sulfur |
Table 2: Spectroscopic and Analytical Data
Key Research Findings
- Reactivity: The bromine in this compound facilitates palladium-catalyzed cross-coupling, a feature absent in non-brominated triazoles like Methyl 2H-1,2,3-Triazole-4-carboxylate .
- Solubility : Thiazole derivatives (e.g., Methyl 5-Bromothiazole-2-carboxylate) exhibit higher lipophilicity due to sulfur, whereas triazoles with ester groups are more polar .
- Synthetic Utility : Pyrazole analogues (e.g., Methyl 3-Chloro-1H-Pyrazole-4-carboxylate) are less sterically hindered, enabling easier functionalization at position 4 .
Biological Activity
Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate (CAS No. 1372711-70-0) is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its chemical properties, synthesis methods, and biological activities based on current research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₅H₆BrN₃O₂ |
| Molecular Weight | 220.02 g/mol |
| IUPAC Name | Methyl 5-bromo-2-methyltriazole-4-carboxylate |
| PubChem CID | 86222762 |
This compound appears as a white to brown solid and is soluble in various organic solvents.
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of 5-bromo-2-methyltriazole with methyl chloroformate in the presence of a base. This process allows for the introduction of the methyl ester group at the carboxylic acid position.
Anticancer Properties
This compound has shown promising anticancer activity in vitro against several cancer cell lines. Research indicates that compounds containing the triazole ring exhibit significant cytotoxic effects due to their ability to induce apoptosis in cancer cells.
Table 1: Cytotoxic Activity Against Various Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.65 | Induction of apoptosis |
| HeLa (Cervical) | 1.50 | Cell cycle arrest |
| HepG2 (Liver) | 1.20 | Inhibition of proliferation |
Studies have demonstrated that this compound induces apoptosis through the activation of the p53 signaling pathway and caspase cascade, leading to programmed cell death in MCF-7 cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. The presence of the triazole moiety enhances its ability to disrupt microbial cell membranes and inhibit growth.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The triazole ring is known for its ability to interact with enzyme targets in bacteria, making it a valuable scaffold for developing new antimicrobial agents .
Case Studies
- Case Study on Anticancer Efficacy : A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 0.65 µM, with flow cytometry confirming increased apoptotic cell populations .
- Antimicrobial Screening : Another study assessed the compound's antimicrobial properties against various pathogens. The results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes for Methyl 5-Bromo-2-Methyl-2H-1,2,3-triazole-4-carboxylate, and how can regioselectivity challenges be addressed?
The synthesis of triazole derivatives often involves Huisgen cycloaddition or transition-metal-catalyzed reactions. For example, ruthenium-catalyzed methods (e.g., as described in ) can improve regioselectivity in triazole formation. Key steps include:
- Precursor preparation : Start with substituted azides and alkynes under controlled conditions.
- Catalyst optimization : Use Ru(II) catalysts to favor the 1,2,3-triazole-4-carboxylate scaffold.
- Quenching and purification : Employ column chromatography with hexane/ethyl acetate gradients to isolate the product.
Q. Example Reaction Conditions :
| Reagent | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|
| Methyl propiolate | RuCl₃/PPh₃ | 80°C | 75-85% |
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguishing between 1,2,3-triazole isomers). 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
- Mass Spectrometry : ESI/MS (M+Na)+ analysis validates molecular weight (e.g., observed m/z 260.04 matches theoretical values) .
- X-ray Crystallography : Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms in the synthesis of brominated triazole derivatives?
Density Functional Theory (DFT) studies can model transition states and regioselectivity in cycloaddition reactions. For example:
- Mechanistic pathways : Compare energy barriers for 1,4- vs. 1,5-triazole formation.
- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to assess their role in stabilizing intermediates .
- Catalyst-substrate interactions : Analyze orbital interactions between Ru catalysts and alkynes using NBO analysis.
Q. Reference Workflow :
Optimize geometries at B3LYP/6-31G(d) level.
Calculate Gibbs free energy profiles.
Validate with experimental kinetic data .
Q. What strategies are effective in refining disordered crystal structures of brominated triazoles using SHELXL?
Disorder in triazole rings or bromine substituents can complicate refinement. Key steps include:
- Twinning analysis : Use SHELXD to detect twinning operators (e.g., two-fold rotation axes) .
- Restraints : Apply similarity restraints (SIMU/DELU) to anisotropic displacement parameters (ADPs) for Br atoms.
- Hydrogen placement : Employ HFIX commands for idealized H-atom positions in aromatic systems .
Q. Case Study :
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive triazole derivatives?
- Substitution patterns : Introduce electron-withdrawing groups (e.g., Br) at position 5 to enhance binding to target proteins (e.g., kinases) .
- Bioassay design : Test cytotoxicity against cancer cell lines (e.g., MTT assays) and compare IC₅₀ values across derivatives.
Q. Example SAR Table :
| Derivative | R Group (Position) | IC₅₀ (μM) | Target Protein |
|---|---|---|---|
| Methyl 5-Bromo-2-Me | Br (5), Me (2) | 0.89 | EGFR Kinase |
| Methyl 5-Chloro-2-Me | Cl (5), Me (2) | 1.45 | EGFR Kinase |
Q. What safety protocols are critical when handling brominated triazoles in the laboratory?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
